5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-methylphenyl)pyrimidin-4-amine
CAS No.: 2034509-94-7
Cat. No.: VC4333202
Molecular Formula: C14H13N5O
Molecular Weight: 267.292
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034509-94-7 |
|---|---|
| Molecular Formula | C14H13N5O |
| Molecular Weight | 267.292 |
| IUPAC Name | 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-methylphenyl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C14H13N5O/c1-9-5-3-4-6-12(9)18-13-11(7-15-8-16-13)14-17-10(2)19-20-14/h3-8H,1-2H3,(H,15,16,18) |
| Standard InChI Key | CFALOUGFSYHTBZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC2=NC=NC=C2C3=NC(=NO3)C |
Introduction
The compound 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-methylphenyl)pyrimidin-4-amine is a heterocyclic organic molecule incorporating pyrimidine and oxadiazole moieties. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This review provides a detailed analysis of its synthesis, structural properties, potential applications, and biological significance.
Synthesis Pathways
The synthesis of 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-methylphenyl)pyrimidin-4-amine typically involves:
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Formation of the Oxadiazole Ring:
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Cyclization of hydrazides with carboxylic acids or their derivatives under acidic or dehydrating conditions.
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Methylation at the 3-position using methyl iodide or dimethyl sulfate.
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Pyrimidine Derivative Synthesis:
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Condensation reactions involving amidines or guanidines with β-dicarbonyl compounds.
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Functionalization with an arylamine group (e.g., 2-methylphenylamine).
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Final Coupling Step:
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Coupling of the oxadiazole derivative with a pyrimidine intermediate through nucleophilic substitution or amidation.
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Analytical Characterization
The compound can be characterized using advanced spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR confirm the chemical shifts corresponding to aromatic and methyl groups.
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Infrared (IR) Spectroscopy:
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Key peaks include C=N stretching (~1600 cm) and C-H stretching (~3000 cm).
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Mass Spectrometry (MS):
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Molecular ion peak confirms the molecular weight.
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X-ray Crystallography (if available):
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Provides detailed three-dimensional structural information.
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Applications in Medicinal Chemistry
The dual presence of pyrimidine and oxadiazole scaffolds makes this compound a promising candidate for:
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Drug Development:
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Potential applications as kinase inhibitors or antimicrobial agents.
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Optimization through structure–activity relationship (SAR) studies.
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Molecular Docking Studies:
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Computational simulations can predict binding affinity to biological targets.
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Pharmacokinetics Optimization:
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Lipinski's Rule of Five compliance suggests favorable drug-like properties.
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Challenges and Future Directions
Despite its potential, challenges remain in the development of this compound:
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Lack of extensive biological testing data for specific targets.
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Limited information on toxicity and metabolic stability.
Future research should focus on:
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High-throughput screening for biological activity.
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Structural modifications to enhance potency and selectivity.
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Detailed ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling.
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